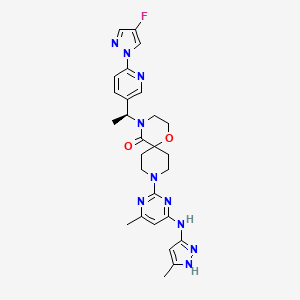
Ret-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ret-IN-4 is a potent, selective, and orally active inhibitor of the rearranged during transfection (RET) kinase. It exhibits high efficacy against various RET mutations, including RET (WT), RET (V804M), and RET (M918T), with IC50 values of 1.29 nM, 1.97 nM, and 0.99 nM, respectively . This compound also shows better kinase selectivity against JAK2 and FLT3, making it a promising candidate for anticancer therapies .
Vorbereitungsmethoden
The synthesis of Ret-IN-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Ret-IN-4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Coupling Reactions: These reactions are used to form key intermediates during the synthesis of this compound.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ret-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study RET kinase activity and inhibition.
Biology: Employed in cellular assays to investigate the role of RET in various biological processes.
Wirkmechanismus
Ret-IN-4 exerts its effects by selectively inhibiting the activity of the RET kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring RET mutations . The molecular targets and pathways involved include the RET kinase itself and its downstream effectors, such as the MAPK and PI3K/AKT pathways .
Vergleich Mit ähnlichen Verbindungen
Ret-IN-4 is unique in its high selectivity and potency against RET kinase compared to other similar compounds. Some similar compounds include:
BLU-667: Another RET inhibitor with high potency but different selectivity profile.
LOXO-292: A RET inhibitor with a broader spectrum of activity against various RET mutations.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but with lower selectivity.
This compound stands out due to its superior selectivity and reduced off-target effects, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C27H31FN10O2 |
|---|---|
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
4-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-9-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]-1-oxa-4,9-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C27H31FN10O2/c1-17-12-22(32-23-13-18(2)34-35-23)33-26(31-17)36-8-6-27(7-9-36)25(39)37(10-11-40-27)19(3)20-4-5-24(29-14-20)38-16-21(28)15-30-38/h4-5,12-16,19H,6-11H2,1-3H3,(H2,31,32,33,34,35)/t19-/m0/s1 |
InChI-Schlüssel |
DIMALNWQSQDLJJ-IBGZPJMESA-N |
Isomerische SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC4(CC3)C(=O)N(CCO4)[C@@H](C)C5=CN=C(C=C5)N6C=C(C=N6)F |
Kanonische SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC4(CC3)C(=O)N(CCO4)C(C)C5=CN=C(C=C5)N6C=C(C=N6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


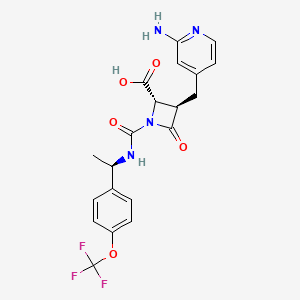
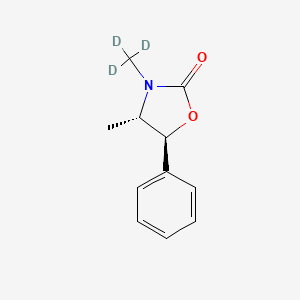


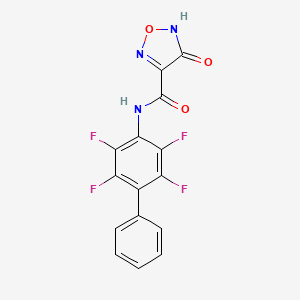
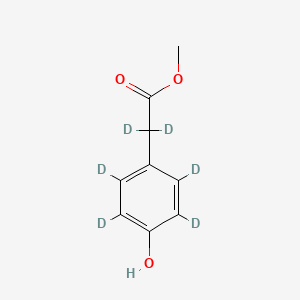
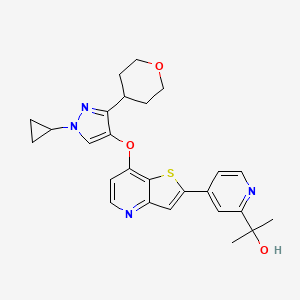

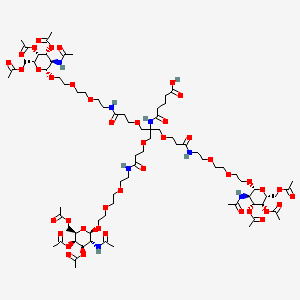
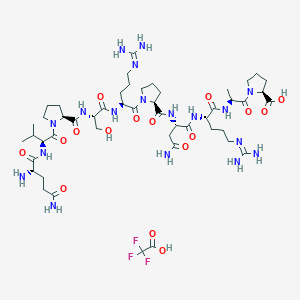
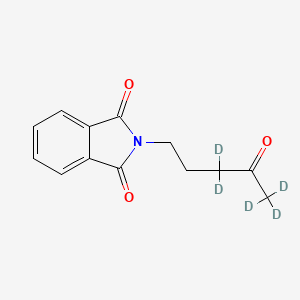
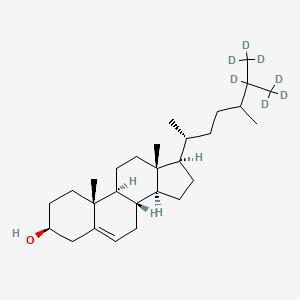
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)

